molecular formula C8H15NO B1393038 1-Cyclopropylpiperidin-4-ol CAS No. 851847-62-6

1-Cyclopropylpiperidin-4-ol

Cat. No.: B1393038
CAS No.: 851847-62-6
M. Wt: 141.21 g/mol
InChI Key: CAYTVMPUNMZTFU-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperidin-4-ol is an organic compound with the chemical formula C8H15NO. It is a colorless to yellow liquid with a distinctive odor. This compound is soluble in various organic solvents such as ethanol, ether, and chloroform. It has a boiling point of approximately 247.6°C and a density of 0.987 g/mL . This compound is widely used in the chemical and pharmaceutical industries as an intermediate for synthesizing various drugs and organic compounds .

Biochemical Analysis

Biochemical Properties

1-Cyclopropylpiperidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the chemokine receptor CCR5, which is a part of the seven transmembrane G-protein coupled receptor family . This interaction is significant in the context of HIV-1 entry into cells, as CCR5 acts as a coreceptor in this process. The compound’s ability to act as a CCR5 antagonist highlights its potential in therapeutic applications .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby impacting the viral replication cycle .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As a CCR5 antagonist, it binds to the receptor and inhibits its function, preventing the entry of HIV-1 into host cells . This inhibition is achieved through a strong salt-bridge interaction between the compound and the receptor’s basic nitrogen atom . Furthermore, the compound may influence enzyme activity, either inhibiting or activating specific enzymes, leading to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular responses . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as inhibiting HIV-1 entry into cells . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and the compound’s safety profile are critical considerations in its use in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its effectiveness in biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications .

Preparation Methods

The synthesis of 1-Cyclopropylpiperidin-4-ol typically involves the condensation of cyclopropylamine with 4-hydroxypiperidine. One common synthetic route includes the following steps :

    Step 1: Cyclopropylamine is reacted with 4-hydroxypiperidine in the presence of a suitable solvent such as toluene.

    Step 2: The reaction mixture is heated to 78°C overnight.

    Step 3: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

1-Cyclopropylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution :

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common reagents and conditions used in these reactions include ethanol, sodium borohydride, and dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropylpiperidin-4-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and chemical reagents.

    Biology: This compound is used in the development of biological assays and as a building block for designing biologically active molecules.

    Medicine: It is utilized in the synthesis of pharmaceuticals, including antiepileptic, antipsychotic, and analgesic drugs.

    Industry: this compound is employed in the production of agrochemicals, catalysts, and other industrial chemicals.

Comparison with Similar Compounds

1-Cyclopropylpiperidin-4-ol can be compared with other similar compounds, such as piperidin-4-ol derivatives . Some of these derivatives include:

    1-Cyclopropylpiperidin-4-one: This compound is structurally similar but lacks the hydroxyl group, which affects its reactivity and applications.

    Piperidin-4-ol: A simpler analog without the cyclopropyl group, used in various chemical syntheses and pharmaceutical applications.

    Piperidine: The parent compound of the piperidine family, widely used in organic synthesis and as a precursor for many pharmaceuticals.

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and hydroxyl groups, which confer distinct chemical properties and biological activities .

Properties

IUPAC Name

1-cyclopropylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYTVMPUNMZTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680173
Record name 1-Cyclopropylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851847-62-6
Record name 1-Cyclopropylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a cold (0° C.) solution of 1-cyclopropyl-piperidin-4-one (1.5 g, 11 mmol, 1.0 eq.) in absolute ethanol was added sodium borohydride (306 mg, 8 mmol, 0.75 eq.). The reaction mixture was stirred at room temperature for 65 h. The mixture was concentrated in vacuo. Ice water (10 mL) was added, followed by an aqueous solution of sodium hydroxide (28% w/w, ca. 10 mL) and dichloromethane (20 mL). The mixture was stirred at room temperature for 2 h. After phase separation, the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and evaporated in vacuo. The crude mixture was purified on silica eluting with DCM/2N NH3 in methanol 93/7, yielding to 1.44 g (95%) of the desired product as a colorless oil. MS (m/e): 423.1 (MH+, 100%)
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Synthesis routes and methods III

Procedure details

5 g of 4-hydroxypiperidine were dissolved in methanol. 23.8 mL of 1[(1-ethoxycyclopropyl)oxy]trimethylsilane and 5.8 g of sodium cyano borohydride were added and the mixture was reacted at 60° C. for 12 h. The same amounts of the two reagents were added again and stirring was continued at 60° C. for another 12 h. The mixture was diluted with methanol, filtered over celite and evaporated to dryness. The residue was taken up in ethyl acetate, extracted twice with 2N sodium hydroxide and once with brine, dried over sodium sulfate and evaporated to dryness. The residue was purified by silica gel chromatography to yield 2 g of product 20, MS: 141 (M+)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.